

Application Notes and Protocols for Immunohistochemistry with PKR-IN-C16

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Compound of Interest

Compound Name: PKR-IN-C16

Cat. No.: B1668176

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Introduction

PKR-IN-C16, also known as C16 or imoxin, is a potent and specific inhibitor of the double-stranded RNA-activated protein kinase (PKR). PKR is a crucial mediator of cellular stress responses, playing significant roles in innate immunity, inflammation, apoptosis, and cell proliferation. Its dysregulation has been implicated in a variety of diseases, including neurodegenerative disorders, cancer, and metabolic diseases. **PKR-IN-C16** acts as an ATP-competitive inhibitor, effectively blocking the autophosphorylation and subsequent activation of PKR. These application notes provide detailed protocols for the use of **PKR-IN-C16** in immunohistochemistry (IHC) to study its effects on PKR activation and downstream signaling pathways in tissue samples.

Mechanism of Action of PKR-IN-C16

PKR-IN-C16 is an imidazolo-oxindole compound that specifically targets the ATP-binding pocket of PKR, preventing its autophosphorylation at key residues such as Threonine 446 and Threonine 451. This inhibition blocks the kinase activity of PKR, thereby preventing the phosphorylation of its primary substrate, the eukaryotic initiation factor 2 alpha (eIF2 α), and modulating downstream signaling cascades, including the NF- κ B and MAPK pathways. By inhibiting PKR, **PKR-IN-C16** can prevent apoptosis, reduce the production of pro-inflammatory cytokines like IL-1 β , and suppress tumor cell proliferation and angiogenesis.[1][2][3]

Data Presentation

The following tables summarize the quantitative effects of **PKR-IN-C16** treatment from various in vivo and in vitro studies.

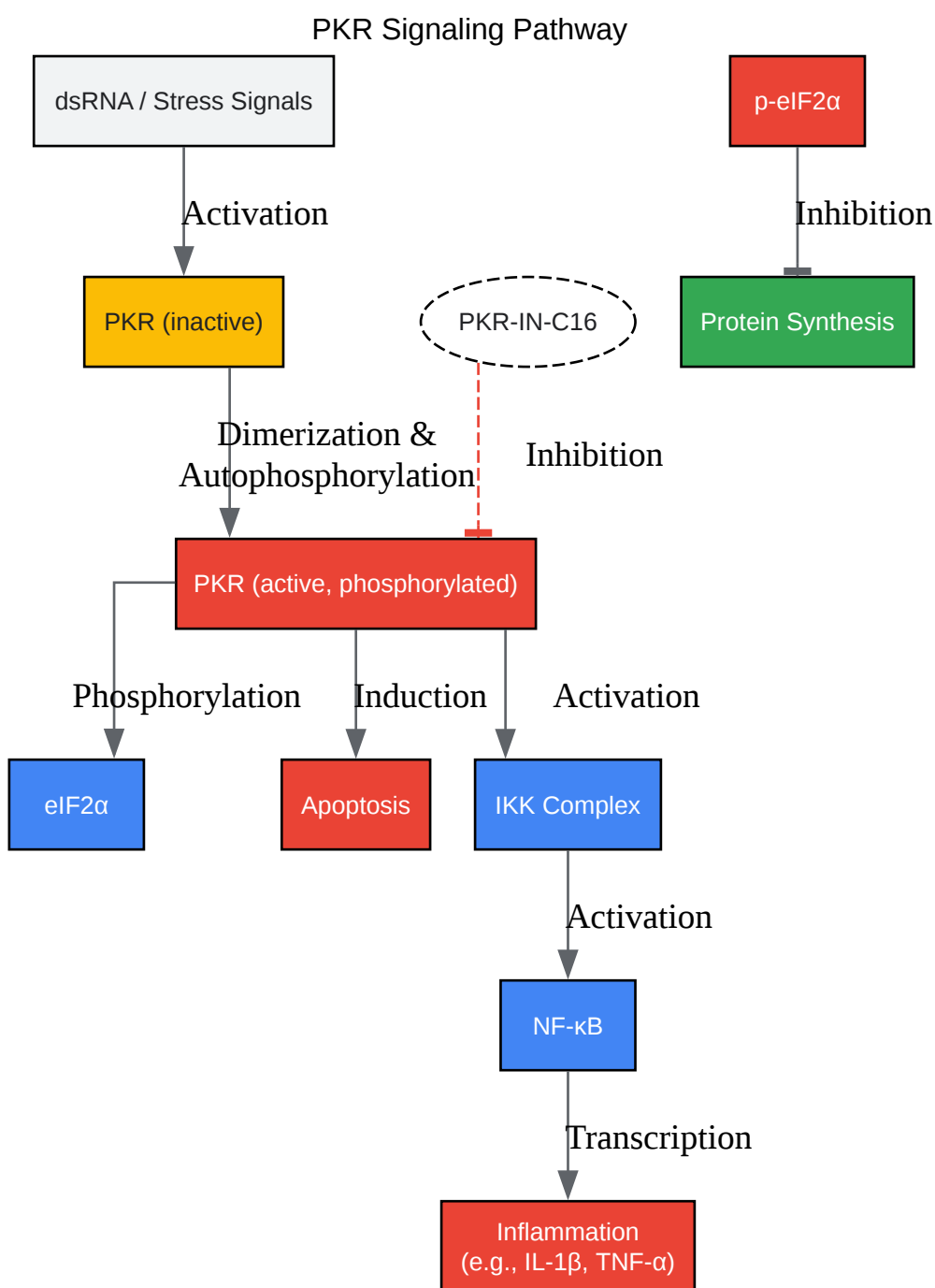
Table 1: Effect of **PKR-IN-C16** on PKR Phosphorylation and Downstream Targets

Model System	Treatment	Outcome	Quantitative Result	Reference
Hepatocellular Carcinoma (Huh7 cells)	2000 nM C16	Decreased pPKR/Total PKR ratio	Dose-dependent decrease, maximal effect at >2000 nM	[2]
Rat Model of Excitotoxicity (Quinolinic Acid)	600 µg/kg C16	Reduced expression of active PKR	Significant reduction vs. vehicle	[1]
Neonatal Hypoxia-Ischemia Rat Model	100 µg/kg C16	Reduced pPKR/PKR ratio at 3h post-HI	Significant decrease vs. HI group (p<0.01)	
Hepatocellular Carcinoma Xenograft	300 µg/kg C16	Suppressed pPKR/Total PKR ratio	Suppression observed after 4h, persisting until 24h	[2]

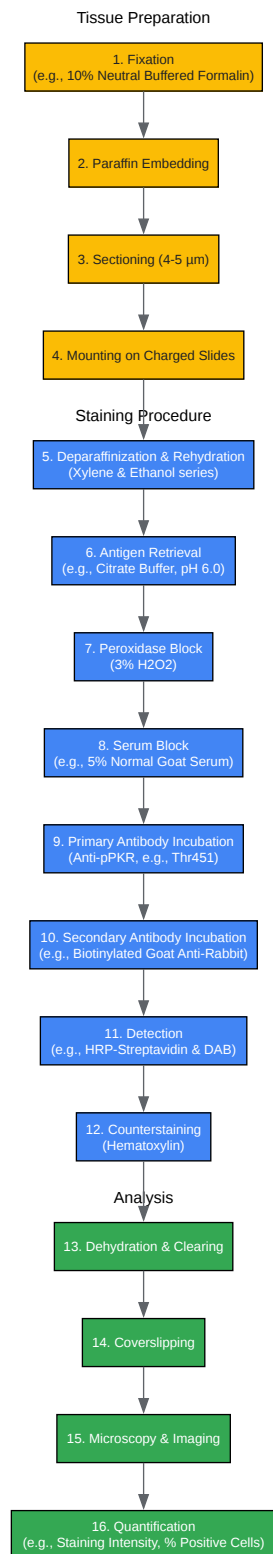
Table 2: In Vivo Efficacy of **PKR-IN-C16** in Disease Models

Model System	Treatment	Endpoint	Quantitative Result	Reference
Rat Model of Excitotoxicity (Quinolinic Acid)	600 µg/kg C16	Neuronal Loss	47% decrease in neuronal loss	[1][3]
Rat Model of Excitotoxicity (Quinolinic Acid)	600 µg/kg C16	Cleaved Caspase-3 Positive Neurons	37% decrease in positive neurons	[1][3]
Rat Model of Excitotoxicity (Quinolinic Acid)	600 µg/kg C16	IL-1 β Levels	97% inhibition of the increase in IL-1 β	[1][3]
Hepatocellular Carcinoma Xenograft	300 µg/kg C16	Tumor Volume	Dose-dependent decrease in tumor volume	[2]
Hepatocellular Carcinoma Xenograft	300 µg/kg C16	Microvessel Density (CD31 staining)	Significant decrease (p<0.01) vs. control	[4]
Neonatal Hypoxia-Ischemia Rat Model	100 µg/kg C16	Infarct Volume	Significant reduction vs. HI group (p<0.01)	
Neonatal Hypoxia-Ischemia Rat Model	100 µg/kg C16	Pro-inflammatory Cytokine mRNA (TNF- α , IL-6, IL-1 β)	Significant reduction vs. HI group (p<0.05)	

Signaling Pathways and Experimental Workflows



Immunohistochemistry Workflow for pPKR Staining

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